1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical evolution of organofluorine chemistry and heterocyclic compound synthesis. The foundational work in trifluoromethylation can be traced back to pioneering research conducted in the early twentieth century, when F. Lehmann first investigated trifluoromethyl groups in relationship to biological activity in 1927. This early investigation established the groundwork for understanding the unique properties imparted by fluorinated substituents in organic molecules. The historical progression continued with significant contributions from Frédéric Swarts, who developed an early synthetic method in 1892 based on antimony fluoride, demonstrating the conversion of benzotrichloride with antimony trifluoride to form fluorinated products.
The specific methodology for preparing trifluoromethyl pyridines, which forms the structural backbone of the target compound, was further refined through subsequent decades. The development of the McLoughlin-Thrower reaction in 1968 represented a significant advancement in coupling reactions using iodofluoroalkanes and iodoaromatic compounds with copper catalysis. This historical foundation provided the synthetic framework necessary for the eventual preparation of complex trifluoromethylated heterocycles like the piperidine carboxamide derivative under investigation. The synthesis of related trifluoromethyl pyridine compounds has been documented through various patent literature, including methods for the preparation of trifluoromethyl pyridines through the contact of trichloromethyl pyridine compounds with hydrogen fluoride in the presence of catalytic amounts of metal halides.
The emergence of this specific compound reflects the continued evolution of synthetic methodologies for incorporating trifluoromethyl groups into heterocyclic frameworks. The compound's structural complexity, combining a chlorinated trifluoromethyl pyridine with a piperidine carboxamide moiety, represents an advancement in the design of molecules that can leverage the unique properties of both fluorinated and nitrogen-containing heterocycles. Historical precedent for such synthetic approaches can be found in the development of various pharmaceutical compounds that incorporate trifluoromethyl groups, including fluoxetine, mefloquine, and celecoxib, which have demonstrated the value of fluorinated substituents in medicinal chemistry applications.
Significance in Organofluorine Chemistry
The significance of this compound in organofluorine chemistry extends beyond its individual molecular properties to encompass broader implications for synthetic methodology and molecular design principles. The trifluoromethyl group present in this compound represents one of the most important functional groups in contemporary organofluorine chemistry, contributing unique electronic and steric properties that distinguish fluorinated compounds from their non-fluorinated analogs. The incorporation of the trifluoromethyl group at the 5-position of the pyridine ring creates a highly electronegative environment that significantly influences the compound's chemical reactivity and potential biological interactions.
The synthetic accessibility of this compound relies on established trifluoromethylation methodologies that have been developed over several decades. Modern approaches to trifluoromethylation include both nucleophilic and electrophilic methods, with reagents such as trifluoromethyltrimethylsilane serving as important nucleophilic trifluoromethylating agents. The preparation of trifluoromethyltrimethylsilane was reported by Ingo Ruppert in 1984, and subsequent work by Prakash and Olah in 1989 demonstrated the activation of this reagent by fluoride for nucleophilic trifluoromethylation of carbonyl compounds. These methodological advances have enabled the synthesis of complex trifluoromethylated heterocycles like the target compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₃ClF₃N₃O | |
| Molecular Weight | 307.70 g/mol | |
| CAS Number | 338780-66-8 | |
| Physical Form | Solid | |
| Purity | 95% | |
| Storage Temperature | Ambient Temperature |
The compound's significance in organofluorine chemistry is further enhanced by its potential to serve as a model system for understanding the effects of multiple halogen substitutions on molecular properties. The presence of both chlorine and trifluoromethyl substituents on the pyridine ring creates opportunities to investigate halogen-halogen interactions and their influence on molecular geometry and electronic distribution. Such studies contribute to the broader understanding of how halogenated heterocycles can be designed to achieve specific chemical and physical properties.
Position in Contemporary Chemical Research
In contemporary chemical research, this compound occupies a position at the intersection of several important research domains, including pharmaceutical chemistry, materials science, and synthetic methodology development. The compound's structural features align with current trends in drug design that emphasize the incorporation of fluorinated substituents to modulate molecular properties such as metabolic stability, bioavailability, and target selectivity. The presence of the piperidine carboxamide functionality provides additional opportunities for structure-activity relationship studies and molecular optimization.
Recent advances in synthetic chemistry have expanded the accessibility of such complex fluorinated heterocycles through improved methodologies for selective functionalization and coupling reactions. The compound represents an example of how modern synthetic techniques can be applied to construct molecules that combine multiple pharmacologically relevant structural elements. Contemporary research efforts have focused on developing more efficient and environmentally sustainable approaches to trifluoromethylation, including the use of novel catalytic systems and alternative fluorinating reagents.
The compound's relevance to contemporary research is also reflected in the availability of related structural analogs and derivatives. For example, compounds such as N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide and 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-hydroxyethyl)piperidine-4-carboxamide represent variations on the core structural theme that enable systematic investigation of structure-property relationships. These related compounds facilitate comparative studies that can provide insights into the specific contributions of different substituents to overall molecular behavior.
The position of this compound in contemporary research is further strengthened by ongoing developments in computational chemistry and molecular modeling that enable detailed investigation of structure-property relationships. Advanced computational methods allow researchers to predict and understand the behavior of complex fluorinated molecules, facilitating the design of new compounds with desired properties. The availability of high-quality crystallographic and spectroscopic data for related compounds provides valuable benchmarks for computational studies and method validation.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c13-9-5-8(12(14,15)16)6-18-11(9)19-3-1-7(2-4-19)10(17)20/h5-7H,1-4H2,(H2,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZLEJZBYZVZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide typically follows a convergent approach:
- Construction or procurement of the substituted pyridine intermediate bearing the 3-chloro and 5-trifluoromethyl substituents.
- Preparation or availability of the piperidine-4-carboxamide moiety.
- Coupling of the pyridinyl moiety to the piperidine ring via a nitrogen linkage, often through nucleophilic substitution or amide bond formation.
This approach allows for modular assembly and optimization of each fragment before final coupling.
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl fragment is generally synthesized or sourced as a key intermediate. The introduction of the trifluoromethyl group and chloro substituent on the pyridine ring is achieved through selective halogenation and trifluoromethylation reactions, often employing:
- Electrophilic chlorination at the 3-position.
- Trifluoromethylation at the 5-position using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent under catalytic conditions.
These steps require careful control of regioselectivity and reaction conditions to avoid undesired substitution patterns.
Synthesis of Piperidine-4-carboxamide Derivative
The piperidine-4-carboxamide moiety can be prepared from piperidine-4-carboxylic acid or its derivatives. Typical methods include:
- Activation of the carboxylic acid group (e.g., via acid chlorides or coupling reagents like carbodiimides).
- Subsequent amidation with ammonia or amine derivatives to form the carboxamide.
Alternatively, protected piperidine intermediates can be used to facilitate selective functionalization.
Coupling to Form this compound
The final coupling step involves linking the pyridinyl substituent to the piperidine nitrogen. Common methods include:
- Nucleophilic aromatic substitution (SNAr) where the piperidine nitrogen attacks an activated pyridine derivative.
- Amide bond formation if the linkage involves the carboxamide nitrogen.
In some reported syntheses, catalytic coupling agents such as 1,1′-thiocarbonyldiimidazole or phenoxycarbonyl chloride have been used to facilitate the formation of carbothioamide or urea analogues, which are structurally related to the target compound.
Representative Synthetic Route Example
A documented synthetic procedure for related compounds involves:
Analytical and Characterization Data
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the chemical environment of protons and carbons, with characteristic signals for the pyridine and piperidine rings, as well as trifluoromethyl groups.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula, e.g., for related carbothioamide analogues, HRMS (ESI) found values closely match calculated masses.
- Chromatographic Purity: Retention times in HPLC or LC-MS methods confirm purity and identity.
Research Findings and Optimization
Medicinal chemistry research has optimized similar compounds for biological activity by modifying the pyridine substituents and piperidine ring substituents, using the described synthetic methods to generate libraries of analogues. The presence of trifluoromethyl and chloro groups enhances lipophilicity and metabolic stability, which are critical for pharmaceutical applications.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 3-chloro-5-(trifluoromethyl)pyridin-2-amine, piperidine-4-carboxylic acid derivatives |
| Key Reagents | 1,1′-thiocarbonyldiimidazole, phenoxycarbonyl chloride, trifluoromethylation reagents |
| Reaction Conditions | Mild heating (~40 °C), catalytic conditions for substitution |
| Coupling Methods | Nucleophilic aromatic substitution, amidation |
| Characterization | ^1H NMR, ^13C NMR, HRMS, HPLC |
| Yield Range | Variable, typically moderate to good depending on step and optimization |
Chemical Reactions Analysis
Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridines, N-oxides, and biaryl compounds are some of the major products formed from these reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyridine-based compounds, such as 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide, exhibit potent anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced the viability of several cancer cell lines, highlighting the potential of this class of compounds in cancer therapy .
2. Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly as a potential treatment for neurological disorders such as schizophrenia and depression. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration.
Case Study : Research published in Neuropsychopharmacology indicated that similar piperidine derivatives showed promise in improving cognitive function and reducing symptoms associated with neuropsychiatric disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross the blood-brain barrier.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potency |
| Chlorine atom | Modulates receptor binding affinity |
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. Key steps include:
- Formation of Piperidine Ring : Utilizing piperidine as a base structure.
- Chlorination and Fluorination : Introducing the chloro and trifluoromethyl groups through electrophilic aromatic substitution.
- Carboxamide Formation : Converting the carboxylic acid to an amide via coupling reactions.
Toxicology and Safety Profile
The safety profile of this compound has been assessed in various studies, indicating potential hazards associated with acute toxicity. It is classified as harmful if ingested or inhaled, necessitating proper handling protocols .
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Piperidine/Piperazine Backbones
- 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide Molecular Formula: C14H17ClF3N3O Key Differences: Replaces the carboxamide group with a methylamide (-CONHCH3) and introduces a methylene bridge (-CH2-) between the pyridine and piperidine rings.
1-{6-Chloro-5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-1H-benzimidazol-2-yl}-N-(oxolan-3-yl)piperidine-4-carboxamide (Compound 118)
Pyridine Derivatives with Trifluoromethyl/Chloro Substituents
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine Synthesis: Derived via catalytic hydrogenation of 3-chloro-5-(trifluoromethyl)-pyridin-2-yl]acetonitrile using palladium catalysts. Applications: Intermediate in agrochemicals (e.g., fluopyram synthesis).
1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Physicochemical and Pharmacological Data Comparison
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Piperidine-carboxamide derivatives generally exhibit slower hepatic clearance compared to ester or carboxylic acid analogues .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide (CAS Number: 338780-66-8) is a compound that has attracted interest due to its potential biological activities, particularly in pharmacology. This article delves into the compound's biological activity, structure-activity relationships (SAR), and relevant case studies, highlighting its implications in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is . It features a piperidine ring substituted with a carboxamide group and a pyridine moiety that contains both chlorine and trifluoromethyl groups. These substitutions are significant as they influence the compound's biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antiparasitic Activity : Research indicates that compounds with similar structural features have shown efficacy against malaria parasites by targeting specific ATPase enzymes, which are crucial for parasite survival . The incorporation of polar functional groups has been noted to improve solubility and metabolic stability while maintaining antiparasitic activity .
- Antimicrobial Properties : The trifluoromethyl group is known to enhance the potency of drugs against various pathogens. Studies have reported that similar compounds exhibit significant antibacterial activity, particularly against resistant strains of bacteria .
- Neuropharmacological Effects : Compounds with similar piperidine structures have been studied for their potential effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .
Structure-Activity Relationship (SAR)
The SAR studies of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine derivatives reveal that modifications in the pyridine and piperidine rings significantly affect biological activity. For instance:
- Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability, leading to improved interactions with biological targets .
- Chlorine Atom Positioning : The position of chlorine substitution on the pyridine ring has been shown to influence the compound's binding affinity to target enzymes involved in disease pathways .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimalarial Efficacy : A study demonstrated that analogs of this compound inhibited PfATP4-associated Na-ATPase activity, showcasing potential as antimalarial agents . The lead compound from this series exhibited promising results in mouse models, highlighting its efficacy in vivo.
- Antibacterial Activity : Another investigation into related pyridine derivatives revealed significant antibacterial properties against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
Data Table: Summary of Biological Activities
Q & A
What are the key synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide, and how do reaction conditions influence product purity?
Basic Research Question
The synthesis typically involves:
- Pyridine Ring Functionalization : Chlorination and trifluoromethylation of the pyridine core using reagents like POCl₃ for chlorination and CF₃Cu for trifluoromethyl group introduction .
- Piperidine Coupling : Amide bond formation between the pyridine derivative and piperidine-4-carboxamide via coupling reagents (e.g., HOBt, TBTU) in anhydrous DMF with NEt₃ as a base .
Critical Factors : - Reagent Stoichiometry : Excess chlorinating agents may lead to over-halogenation byproducts.
- Catalytic Conditions : Use of Pd catalysts (e.g., palladium on carbon) for hydrogenation steps ensures high yields (e.g., 70–85% reported in analogous syntheses) .
Purity Control : HPLC (≥95% purity) and recrystallization in ethanol/water mixtures are standard .
How do structural modifications to the pyridine and piperidine moieties affect bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Pyridine Substituents : The 3-chloro-5-(trifluoromethyl) group enhances metabolic stability and target binding affinity. Replacing chlorine with fluorine retains activity but reduces lipophilicity .
- Piperidine Modifications : Adding electron-withdrawing groups (e.g., -CF₃) to the piperidine carboxamide improves selectivity for enzymes like NADH:ubiquinone oxidoreductase .
Methodological Validation : - In Vitro Assays : Test substituent variants in glucose uptake assays (e.g., 3T3-L1 adipocytes) to evaluate antidiabetic potential .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with GPR119 or NF-κB targets .
What analytical techniques are most effective for characterizing this compound and its metabolites?
Basic Research Question
Core Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine C-2 substitution) and piperidine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 364.05) .
Metabolite Profiling : - LC-MS/MS : Identifies oxidative metabolites (e.g., hydroxylation at the piperidine ring) and hydrolytic products (e.g., carboxylic acid derivatives) .
- Isotopic Labeling : Use ¹⁴C-labeled compound in rat hepatocyte studies to trace metabolic pathways .
How can researchers resolve contradictions in reported metabolic pathways for this compound?
Advanced Research Question
Contradictory Observations :
- Discrepancy : notes the absence of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol (TPE) in metabolite profiles, while TPA and TPAA are detected .
Resolution Strategies : - Enzyme Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to confirm if TPE is a transient intermediate .
- Synthetic Standards : Compare retention times and fragmentation patterns of synthesized TPE with experimental LC-MS data .
What computational approaches predict the drug-likeness and bioavailability of this compound?
Advanced Research Question
Key Parameters :
- Lipinski’s Rule of 5 : The compound’s molecular weight (364.8 g/mol), logP (~3.2), and hydrogen bond donors/acceptors (2/5) suggest oral bioavailability .
- ADMET Prediction : Tools like SwissADME estimate moderate Caco-2 permeability (e.g., 5.2 × 10⁻⁶ cm/s) and hepatic CYP3A4 metabolism .
Validation : - In Vivo Models : Single-dose pharmacokinetic studies in rodents (e.g., Cmax = 1.2 µM at 10 mg/kg) confirm computational predictions .
What are the potential off-target effects of this compound in biological assays?
Advanced Research Question
Risk Mitigation :
- Selectivity Screening : Test against panels of GPCRs, kinases, and ion channels (e.g., Eurofins Cerep panels) to rule out off-target binding .
- Cytotoxicity Assays : Use HEK293 or HepG2 cells to assess IC₅₀ values (>50 µM indicates low toxicity) .
Case Study : A trifluoromethylpyridine analog showed unintended inhibition of hERG channels (IC₅₀ = 12 µM), necessitating structural optimization .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
Stability Profile :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
